molecular formula C19H19N B12526496 1H-Pyrrole, 2-methyl-1,5-bis(phenylmethyl)- CAS No. 664981-10-6

1H-Pyrrole, 2-methyl-1,5-bis(phenylmethyl)-

Cat. No.: B12526496
CAS No.: 664981-10-6
M. Wt: 261.4 g/mol
InChI Key: AXUNUPYZRYJFMA-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2-methyl-1,5-bis(phenylmethyl)- is a heterocyclic organic compound that features a pyrrole ring substituted with methyl and phenylmethyl groups.

Preparation Methods

The synthesis of 1H-Pyrrole, 2-methyl-1,5-bis(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrrole with benzyl chloride under basic conditions to introduce the phenylmethyl groups. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole ring, facilitating the nucleophilic substitution reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2-methyl-1,5-bis(phenylmethyl)- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity through binding interactions. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells .

Properties

CAS No.

664981-10-6

Molecular Formula

C19H19N

Molecular Weight

261.4 g/mol

IUPAC Name

1,2-dibenzyl-5-methylpyrrole

InChI

InChI=1S/C19H19N/c1-16-12-13-19(14-17-8-4-2-5-9-17)20(16)15-18-10-6-3-7-11-18/h2-13H,14-15H2,1H3

InChI Key

AXUNUPYZRYJFMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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